

Technical Guide: Spectroscopic Characterization of 4-Hydroxy-N-n-butylphthalimide[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-hydroxy-N-n-butylphthalimide

Cat. No.: B8474113

[Get Quote](#)

Executive Summary

Compound: **4-Hydroxy-N-n-butylphthalimide** Molecular Formula:

Molecular Weight: 219.24 g/mol Core Application: Intermediate in the synthesis of anti-inflammatory agents; fluorescent probe scaffold; metabolite reference standard.[1]

This guide details the structural validation of **4-hydroxy-N-n-butylphthalimide** using Nuclear Magnetic Resonance (

H &

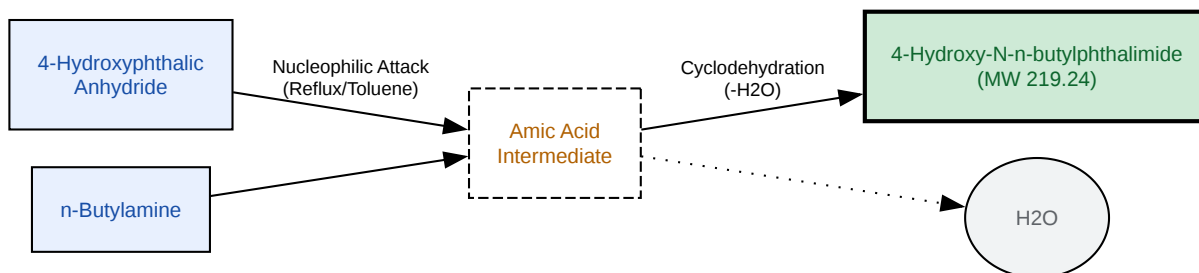
C NMR), Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). The protocols described prioritize reproducibility and high-purity isolation.

Synthesis & Structural Logic

To understand the spectral data, one must first understand the molecular assembly.[1] The compound is typically synthesized via the condensation of 4-hydroxyphthalic anhydride with n-butylamine. This pathway defines the expected impurity profile (unreacted amine, anhydride hydrolysis products) and solvent residuals.[1]

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the critical reaction pathway and logical fragmentation points for MS analysis.



[Click to download full resolution via product page](#)

Figure 1: Condensation pathway for the synthesis of the target phthalimide.[1]

Spectroscopic Data Specifications

Infrared Spectroscopy (FT-IR)

The phthalimide core exhibits a characteristic "doublet" in the carbonyl region due to symmetric and asymmetric stretching of the imide ring.

Functional Group	Frequency ()	Intensity	Assignment Logic
O-H Stretch	3100 – 3400	Broad, Medium	Phenolic hydroxyl group (H-bonded).[1]
C=O (Asym)	1760 – 1780	Weak/Medium	Imide carbonyl asymmetric stretch.[1]
C=O (Sym)	1700 – 1720	Strong	Imide carbonyl symmetric stretch.[1]
C=C Aromatic	1600, 1480	Medium	Benzene ring skeletal vibrations.[1]
C-H Aliphatic	2850 – 2960	Medium	Butyl chain (,) stretching.[1]

Diagnostic Insight: The presence of the broad OH band distinguishes this compound from the non-hydroxylated parent N-butylphthalimide.[1]

Mass Spectrometry (MS)

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV).
[1]

- Molecular Ion:

219

(EI) or 220

(ESI).

- Base Peak Logic: In EI, phthalimides often cleave at the alkyl chain.[1]

m/z Value	Ion Identity	Fragmentation Mechanism
219		Molecular ion (stable aromatic core).[1]
202		Loss of hydroxyl radical (rare, usually requires ortho effect). [1]
176		McLafferty-like rearrangement or propyl loss from butyl chain. [1]
163		Loss of butyl chain (), retaining the phthalimide core.[1]
162		Direct cleavage of the N-butyl group.[1]

Nuclear Magnetic Resonance (NMR)

Data is reported relative to TMS (

0.[1]0) in DMSO-

or

. [1]

¹H NMR (400 MHz, DMSO-

)

The spectrum is divided into the rigid aromatic core and the flexible aliphatic chain.[1]

Shift (ppm)	Multiplicity	Integral	Assignment	Coupling (Hz)
10.50	Broad Singlet	1H	-OH (Phenolic)	Exchangeable with .[1]
7.65	Doublet (d)	1H	Ar-H (C7)	
7.15	Singlet/Doublet	1H	Ar-H (C3)	Meta coupling (weak).[1]
7.05	Doublet of Doublets	1H	Ar-H (C6)	
3.55	Triplet (t)	2H	N-CH -	
1.55	Quintet (m)	2H	N-CH -CH -	-
1.28	Sextet (m)	2H	-CH -CH	-
0.89	Triplet (t)	3H	-CH	

Note on Aromatic Pattern: The 4-hydroxy substitution creates a 1,2,4-trisubstituted benzene pattern.[1] The proton at position 3 (ortho to OH, meta to Carbonyl) typically appears most upfield among aromatics or as a distinct singlet/doublet depending on resolution.

C NMR (100 MHz, DMSO-

)

Shift (ppm)	Carbon Type	Assignment
168.5, 167.9	Quaternary (C=O)	Imide Carbonyls (Distinct due to asymmetry).[1]
162.0	Quaternary (C-O)	C4 (Attached to Hydroxyl).[1]
134.5	Quaternary	C-Bridgehead.[1]
125.0	Methine (CH)	Aromatic CH (C7).[1]
120.0	Methine (CH)	Aromatic CH (C6).[1]
108.5	Methine (CH)	Aromatic CH (C3 - Ortho to OH).[1]
37.5	Methylene ()	N-(Alpha).[1]
30.2	Methylene ()	Alkyl Chain (Beta).[1]
19.5	Methylene ()	Alkyl Chain (Gamma).[1]
13.6	Methyl ()	Terminal Methyl.[1]

Experimental Protocols

Sample Preparation for NMR

Objective: Ensure complete dissolution and prevent water peak interference.

- Massing: Weigh 5–10 mg of **4-hydroxy-N-n-butylphthalimide** into a clean vial.
- Solvent Addition: Add 0.6 mL of DMSO-

(99.9% D). DMSO is preferred over

due to the polarity of the hydroxyl group and to observe the phenolic proton.

- Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.[1]
- Acquisition: Run at 298 K. Set relaxation delay () to >2 seconds to ensure accurate integration of the aromatic protons.

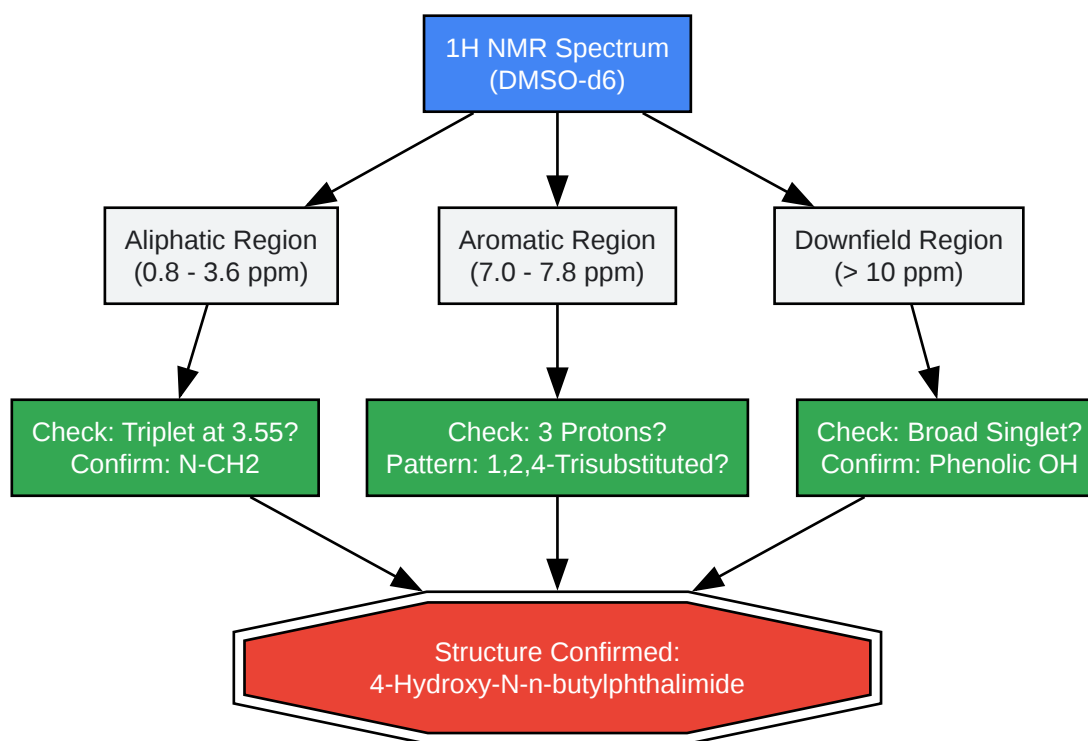
Mass Spectrometry Workflow

Objective: Confirm molecular weight and fragmentation fingerprint.[1][2]

- Dilution: Dissolve 1 mg of compound in 1 mL Acetonitrile (HPLC grade).
- Injection: Dilute further to 10 µg/mL with 0.1% Formic Acid in Water/Acetonitrile (50:50).
- Method: Direct Infusion or LC-MS (C18 column, Gradient 5% -> 95% B over 5 mins).
- Detection: Scan range m/z 100–500.

Logical Validation (Graphviz)

The following diagram details the logical flow for interpreting the NMR spectrum to confirm the structure, separating the aliphatic chain verification from the aromatic core substitution.



[Click to download full resolution via product page](#)

Figure 2: Decision tree for structural validation via proton NMR.

References

- PubChem Compound Summary. (2025). N-Butylphthalimide (CID 73812) and Derivatives.[1] National Center for Biotechnology Information.[1] [Link](#)[1]
- Lassar-Cohn. (1880).[1][3] Synthesis of N-hydroxyphthalimide and derivatives. (Historical reference for phthalimide core synthesis logic).
- Krueve, A., et al. (2017).[1] Ionization & Mass Spectrometry of Phthalimides. Journal of The American Society for Mass Spectrometry. (Context for MS fragmentation of phthalimides).
- PrepChem. (2024).[1] Synthesis of substituted phthalimides. [Link](#)
- SpectraBase. (2025). NMR Data for Phthalimide Derivatives. John Wiley & Sons.[1][4] (Source for general phthalimide shift correlations).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-Butylphthalimide | C₁₂H₁₃NO₂ | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 4. N-Hydroxyphthalimide | C₈H₅NO₃ | CID 10665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-Hydroxy-N-n-butylphthalimide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8474113/docs#technical-guide-spectroscopic-characterization-of-4-hydroxy-n-n-butylphthalimide-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)